4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
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Overview
Description
4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a chemical compound that belongs to the class of thienopyrimidines. Thienopyrimidines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is fused with a benzamide moiety and an isopropoxy group.
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidines, a class of compounds to which this compound belongs, have been reported to exhibit diverse biological activities . They have been associated with antiviral, antioxidant, and antimalarial properties .
Mode of Action
Thieno[2,3-d]pyrimidines have been reported to inhibit certain enzymes and interact with various biological targets . The interaction with these targets can lead to changes in cellular processes, potentially contributing to their observed pharmacological effects.
Biochemical Pathways
Thieno[2,3-d]pyrimidines have been associated with a variety of biochemical pathways due to their diverse biological activities . For instance, their antioxidant activity suggests they may interact with pathways involving reactive oxygen species .
Result of Action
Thieno[2,3-d]pyrimidines have been reported to exhibit cytotoxic effects against certain cancer cell lines , suggesting that they may induce cell death or inhibit cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants in solvents such as xylene or toluene, with the addition of desiccants like calcium chloride .
Industrial Production Methods
Industrial production methods for this compound may involve the use of palladium-catalyzed carbonylation reactions. For example, the carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines can yield thieno[2,3-d]pyrimidine-4-carboxylic acids, which can then be converted to the desired benzamide derivatives .
Chemical Reactions Analysis
Types of Reactions
4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the isopropoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve heating the reactants in solvents like ethanol or ethylene glycol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the substitution patterns on the pyrimidine ring.
Thieno[3,4-b]pyridine derivatives: These compounds have a different fusion pattern of the thiophene and pyrimidine rings.
Uniqueness
4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-propan-2-yloxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10(2)21-12-5-3-11(4-6-12)15(20)19-14-13-7-8-22-16(13)18-9-17-14/h3-10H,1-2H3,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWECBHPRLJCMOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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